molecular formula C22H17N3O4 B3544503 2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole

2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole

Cat. No. B3544503
M. Wt: 387.4 g/mol
InChI Key: JYQQRXAXFDLCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole, also known as DPAO, is a chemical compound with potential applications in scientific research. This compound has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Scientific Research Applications

2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole has been studied for its potential applications in scientific research, particularly in the field of organic electronics. It has been found to exhibit good electron transport properties and has been used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions.

Mechanism of Action

The exact mechanism of action of 2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole is not yet fully understood. However, it has been proposed that it may act as an electron transport material in organic electronic devices. Additionally, this compound has been found to exhibit fluorescence properties, which may be related to its ability to detect metal ions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, as it has primarily been studied for its applications in scientific research. However, some studies have suggested that this compound may have antioxidant properties and may be able to scavenge free radicals.

Advantages and Limitations for Lab Experiments

2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole has several potential advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit good electron transport properties, making it a promising material for use in organic electronic devices. Additionally, its fluorescence properties make it a potential candidate for use as a fluorescent probe. However, there are also limitations to using this compound in lab experiments. Its exact mechanism of action is not yet fully understood, and there is limited research on its potential side effects.

Future Directions

There are several potential future directions for research on 2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole. One area of interest is its potential use as a component in organic electronic devices, such as OLEDs and OPVs. Further research is needed to fully understand its electron transport properties and to optimize its performance in these devices. Additionally, this compound's fluorescence properties make it a promising candidate for use as a fluorescent probe in biological and environmental sensing applications. Further research is needed to explore these potential applications and to optimize this compound's properties for these uses.

properties

IUPAC Name

2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-14-8-10-18(12-15(14)2)28-20-11-9-17(13-19(20)25(26)27)22-24-23-21(29-22)16-6-4-3-5-7-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQQRXAXFDLCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 3
2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.